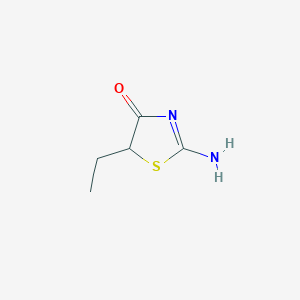

2-amino-5-ethylthiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-ethylthiazol-4(5H)-one, also known as AET, is an organic compound that is used in many scientific and industrial applications. AET is a colorless, odorless, and water-soluble compound that is synthesized from a variety of starting materials. AET is a versatile compound due to its unique properties, which makes it useful for a variety of applications.

Scientific Research Applications

Tautomerism and Structural Studies

- 2-Aminothiazol-4(5H)-one, a related compound, has been studied for its structural properties, specifically focusing on its tautomeric forms. It exists predominantly in the amino tautomer rather than the previously thought imino tautomer, as determined by crystallographic studies (Steel & Guard, 1994).

Crystal Structure Analysis

- Research has been conducted on isomeric pairs of related compounds, such as 3-methylthio-5-amino-1,2,4-triazoles. These studies involve X-ray crystallography to understand the molecular structures and their characteristics (Kălmăn, Párkányi, & Reiter, 1984).

Anticancer Activity

- 4-Aminothiazol-2(5H)-one derivatives have been synthesized and screened for their antitumor activity. These compounds demonstrated selective action on various cancer cell lines, contributing to the field of cancer research and potential therapeutic applications (Kaminskyy et al., 2015).

Antimicrobial Studies

- Ethyl 2-amino-4-methylthiazole-5-carboxylate, another derivative, has been modified and synthesized for antimicrobial studies against various bacterial and fungal strains. This research contributes to understanding the structure-activity relationships and potential applications in combating infectious diseases (Desai, Bhatt, & Joshi, 2019).

Synthesis of Novel Derivatives

- Research on synthesizing novel derivatives, such as 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, from 2-aminothiazoles, is contributing to the development of new compounds with potential applications in various fields of chemistry and pharmacology (Veretennikov & Pavlov, 2013).

Solubility and Thermodynamic Modeling

- The solubility and thermodynamic behavior of 2-amino-5-methylthiazole, a related compound, have been studied in various organic solvents. This research is crucial for understanding the compound's behavior in different environments and has implications in drug formulation and industrial applications (Chen et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, such as 2-aminothiazoles, have been found to interact with the enzyme udp-n-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

It can be inferred from related compounds that it may interact with its target enzyme, leading to inhibition of the enzyme’s function . This could potentially disrupt the synthesis of peptidoglycan, thereby affecting the structural integrity of bacterial cell walls .

Biochemical Pathways

Given its potential interaction with udp-n-acetylmuramate/l-alanine ligase, it can be inferred that it may affect the peptidoglycan biosynthesis pathway . The downstream effects could include disruption of bacterial cell wall formation, leading to bacterial cell death .

Result of Action

Based on the potential inhibition of the enzyme udp-n-acetylmuramate/l-alanine ligase, it can be inferred that the compound may lead to the disruption of bacterial cell wall synthesis, potentially resulting in bacterial cell death .

properties

IUPAC Name |

2-amino-5-ethyl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-2-3-4(8)7-5(6)9-3/h3H,2H2,1H3,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPSFWYKIZUQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

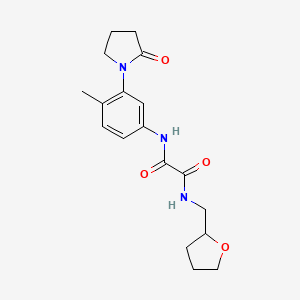

![6-Cyano-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2558636.png)

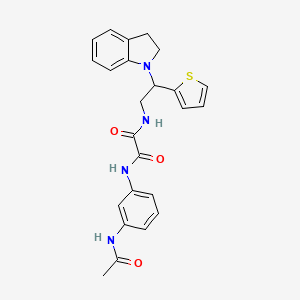

![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2558637.png)

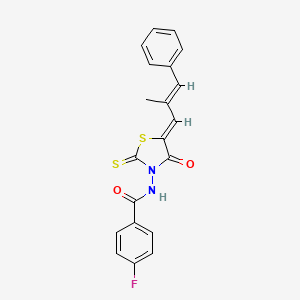

![8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate](/img/structure/B2558644.png)

![2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2558645.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2558648.png)

![2-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2558652.png)

![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}prop-2-en-1-one](/img/structure/B2558657.png)